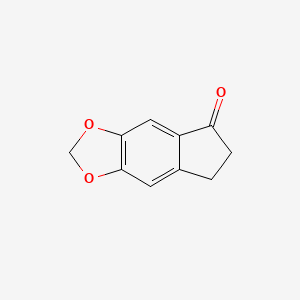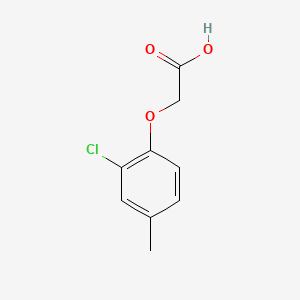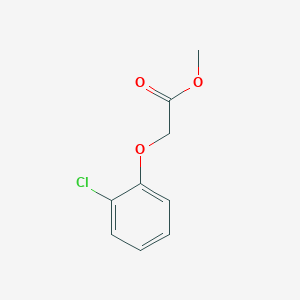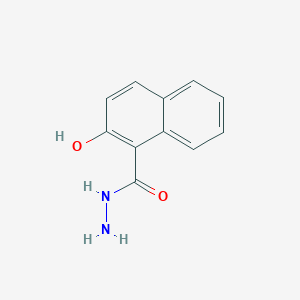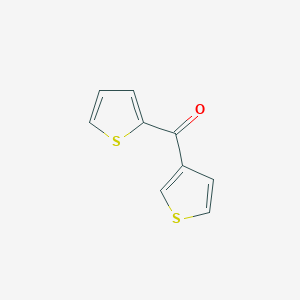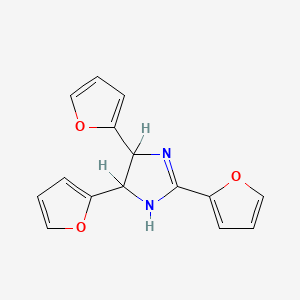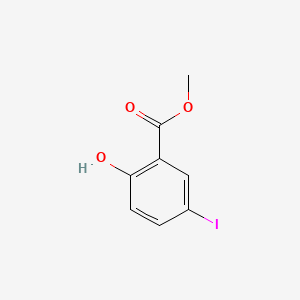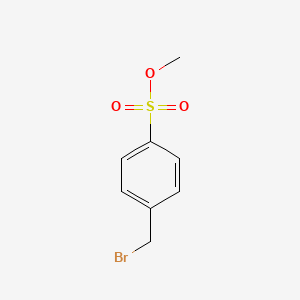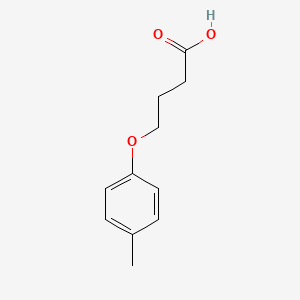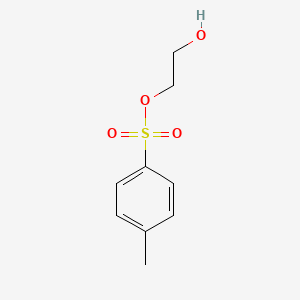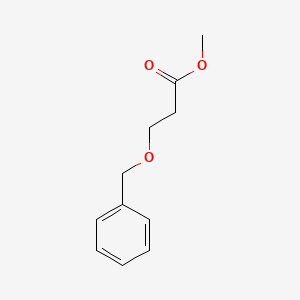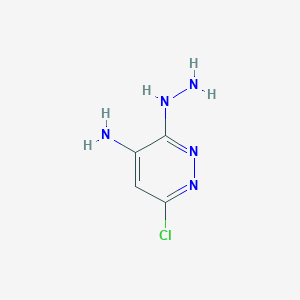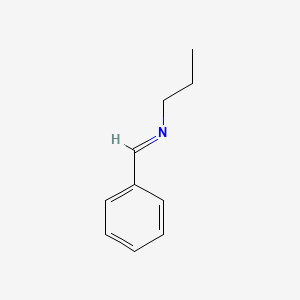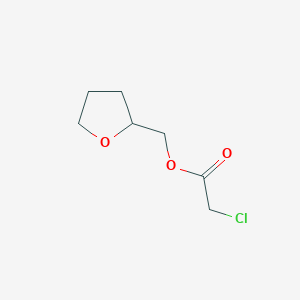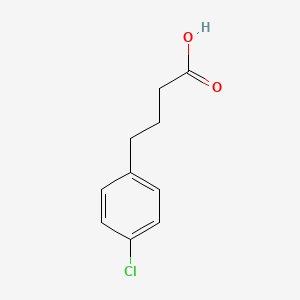
4-(4-Chlorophenyl)butyric acid
概要
説明
“4-(4-Chlorophenyl)butyric acid” is a chemical compound with the linear formula C10H11ClO2 . It has a molecular weight of 198.65 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “4-(4-Chlorophenyl)butyric acid” has been reported in several studies . For instance, one study described the crystallographic characterization of a glutaric acid-amide derivative of this compound . Another study reported the synthesis of bis-pyrazolo-1,4-dihydro-pyridines and 2,2′-(N-phenylpiperidine-2,6-diylidene)dimalononitriles using this compound .
Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenyl)butyric acid” has been analyzed in several studies . The backbone of the molecule adopts an extended, all-trans configuration, but the terminal carboxylic acid and phenyl residues are twisted out of the plane through the bridging atoms .
Chemical Reactions Analysis
The chemical reactions involving “4-(4-Chlorophenyl)butyric acid” have been studied . For example, one study reported the formation of supramolecular tapes mediated by carboxylic acid-O–H⋯O (carbonyl) and amide-N–H⋯O (amide) hydrogen bonding .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Chlorophenyl)butyric acid” have been reported .
科学的研究の応用
Synthesis and Labeling
Synthesis of Labelled Compounds : A study described the synthesis of carbon-14 and tritium-labelled 4-amino-3-(4-chlorophenyl)butyric acid, highlighting techniques for incorporating radioisotopes into the compound for research purposes (Küng, Faigle, Kocher, & Wirz, 1983).
Chiral Separation : Another study developed a liquid chromatography method for the chiral resolution of isomers of 4-amino-3-(4-chlorophenyl)butyric acid, which is important for obtaining pure enantiomers of the compound (Vaccher, Berthelot, Flouquet, & Debaert, 1991).
Chemical Properties and Applications
Enantiomeric Resolution : Research on the enantiomeric resolution of 4-amino-3-(5-chlorothien-2-yl)butyric acid, an analogue of 4-(4-Chlorophenyl)butyric acid, using a chiral stationary phase, provides insights into the compound's stereochemical properties (Vaccher, Berthelot, & Debaert, 1995).
Amide Mixture Preparation : A study on the solution phase preparation of highly pure amide mixtures via in-situ chlorotrimethylsilane protection and activation discusses methods relevant to 4-(4-aminophenyl)butyric acid, offering insights into the synthesis of related compounds (Ho et al., 1997).
Complexation Studies : Research into the complexation behavior of molecular tweezers with active site carboxylic acids, including butyric acid, reveals the compound's potential in forming complexes, which could have implications in various fields like molecular recognition (Zimmerman, Wu, & Zeng, 1991).
- to detect and quantify compounds like 4-(4-Chlorophenyl)butyric acid in environmental samples, particularly in the context of agricultural chemical residues (Wintersteiger, Goger, & Krautgartner, 1999).
- Stereospecific Synthesis : Research on the stereospecific synthesis of (R)- and (S)-Baclofen and related compounds via pyrrolidines provides a method for the enantioselective synthesis of derivatives of 4-(4-Chlorophenyl)butyric acid (Yoshifuji & Kaname, 1995).
Broader Applications and Context
Butyric Acid Production : While not directly focusing on 4-(4-Chlorophenyl)butyric acid, a review on butyric acid discusses its broad applications and the recent advances in its bioproduction, which can be relevant to understanding the wider context and potential applications of related butyric acid derivatives (Jiang et al., 2018).
Wastewater Treatment in Pesticide Industry : A study on treatment options for reclaiming wastewater produced by the pesticide industry, which includes compounds like 4-(4-Chlorophenyl)butyric acid, provides insights into environmental management and pollution control related to such chemicals (Goodwin, Carra, Campo, & Soares, 2018).
Safety And Hazards
特性
IUPAC Name |
4-(4-chlorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMDORBRISAZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293499 | |
| Record name | 4-(4-Chlorophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)butyric acid | |
CAS RN |
4619-18-5 | |
| Record name | 4619-18-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Chlorophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Chlorophenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


